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molecular formula C9H9BrO2 B082868 3-(2-Bromophenyl)propionic acid CAS No. 15115-58-9

3-(2-Bromophenyl)propionic acid

Cat. No. B082868
M. Wt: 229.07 g/mol
InChI Key: AOACQJFIGWNQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415492B2

Procedure details

A 4-neck 2 litre round bottom flask with equipped with a reflux condenser, thermometer and stirrer, is charged with 230 g (0.70 mol) of 2-(2-Bromo-benzyl)-malonic acid diethyl ester and placed in an oil bath. A solution of 225.8 g (4.02 mol) potassium hydroxide in 225 ml water is slowly added with stirring. The reaction temperature is carefully monitored and the addition of the potassium hydroxide solution is interrupted as soon as a significantly exothermic reaction starts. The temperature may rise up to 80° C. The remaining potassium hydroxide solution is added as soon as the initial reaction starts to subside. It may happen that no change in temperature is observed while adding the potassium hydroxide solution. If this happens, the reaction mixture is carefully and slowly heated to 80° C. The exothermic reaction may suddenly start. As soon as the initial reaction starts to subside, the reaction mixture is heated to 100° C. and stirred for 6 h at this temperature.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
225.8 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH:5]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Br:18])C(OCC)=O)C.[OH-].[K+]>O>[Br:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][CH2:5][C:4]([OH:19])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)CC1=C(C=CC=C1)Br)=O
Step Two
Name
Quantity
225.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-neck 2 litre round bottom flask with equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
soon as a significantly exothermic reaction
CUSTOM
Type
CUSTOM
Details
may rise up to 80° C
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
As soon as the initial reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 100° C.
STIRRING
Type
STIRRING
Details
stirred for 6 h at this temperature
Duration
6 h

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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